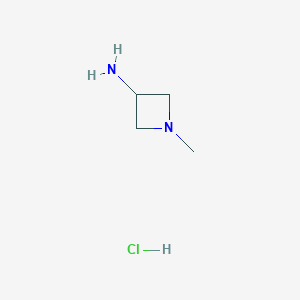
1-Methylazetidin-3-amine xhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylazetidin-3-amine xhydrochloride is a chemical compound with the molecular formula C4H10N2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylazetidin-3-amine xhydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 1-methylazetidin-3-amine hydrochloride may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The compound is often purified through crystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylazetidin-3-amine xhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azetidines.
Applications De Recherche Scientifique
1-Methylazetidin-3-amine xhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Methylazetidine: The parent compound without the amine group.
3-Aminoazetidine: A similar compound with an amino group at the 3-position.
N-Methylazetidine: A derivative with a methyl group on the nitrogen atom.
Uniqueness: 1-Methylazetidin-3-amine xhydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Formule moléculaire |
C4H11ClN2 |
|---|---|
Poids moléculaire |
122.60 g/mol |
Nom IUPAC |
1-methylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-6-2-4(5)3-6;/h4H,2-3,5H2,1H3;1H |
Clé InChI |
FINSQRMFBWJILP-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-bromophenyl)-3-(4-methoxyphenyl)-4-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B8672833.png)
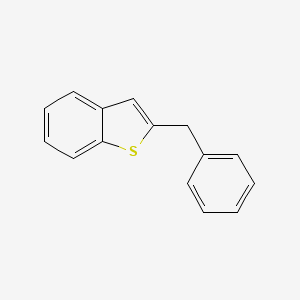
![[2-(2,2-Dimethylpropoxy)phenyl]amine](/img/structure/B8672844.png)
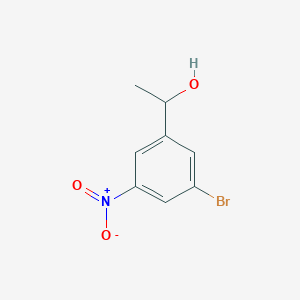
![(3S,4R,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B8672866.png)


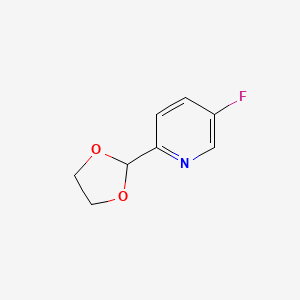
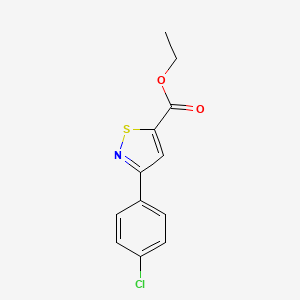
![N-[4-(5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide](/img/structure/B8672895.png)



